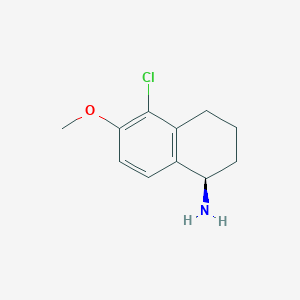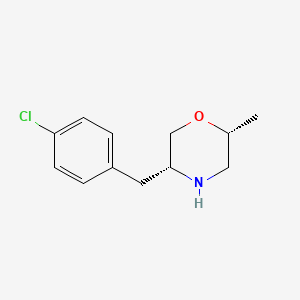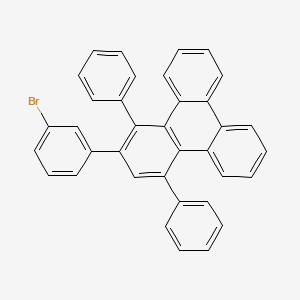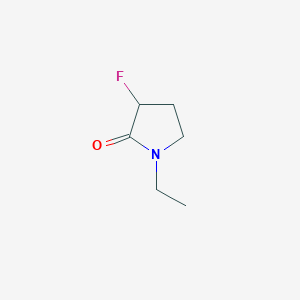
4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes two triphenylsilylvinyl groups attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acids.
Introduction of Triphenylsilylvinyl Groups: The triphenylsilylvinyl groups are introduced via a Heck reaction, where the biphenyl core reacts with triphenylsilylvinyl halides in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced biphenyl derivative.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl has several scientific research applications:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with cellular components, affecting their function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(diethylamino)benzophenone: Known for its aggregation-induced emission properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as a catalyst in organic transformations.
Tetrakis(4-methoxyphenyl)ethylene: Exhibits unique photoluminescence properties.
Uniqueness
4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl is unique due to its combination of triphenylsilylvinyl groups and biphenyl core, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials and electronic devices.
Eigenschaften
Molekularformel |
C52H42Si2 |
|---|---|
Molekulargewicht |
723.1 g/mol |
IUPAC-Name |
triphenyl-[(E)-2-[4-[4-[(E)-2-triphenylsilylethenyl]phenyl]phenyl]ethenyl]silane |
InChI |
InChI=1S/C52H42Si2/c1-7-19-47(20-8-1)53(48-21-9-2-10-22-48,49-23-11-3-12-24-49)41-39-43-31-35-45(36-32-43)46-37-33-44(34-38-46)40-42-54(50-25-13-4-14-26-50,51-27-15-5-16-28-51)52-29-17-6-18-30-52/h1-42H/b41-39+,42-40+ |
InChI-Schlüssel |
XMXNFZBYQFMDNO-LMXNTIJMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)C5=CC=C(C=C5)/C=C/[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13109519.png)

